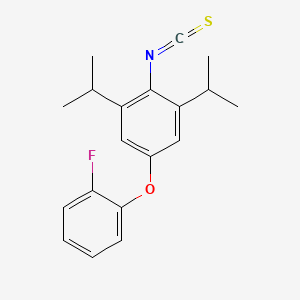
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is a synthetic organic compound characterized by the presence of fluorine, isothiocyanate, and phenoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2-fluorophenol with an appropriate isothiocyanate derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The fluorophenoxy group can be reduced under specific conditions to yield hydroxy derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Amines such as aniline or alkylamines in the presence of a base like triethylamine are typical reagents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein labeling.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Chlorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene
- 5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(ethyl)benzene
Uniqueness
5-(2-Fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides a reactive site for covalent modification of biomolecules. This combination makes it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
142610-36-4 |
|---|---|
Molekularformel |
C19H20FNOS |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5-(2-fluorophenoxy)-2-isothiocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H20FNOS/c1-12(2)15-9-14(22-18-8-6-5-7-17(18)20)10-16(13(3)4)19(15)21-11-23/h5-10,12-13H,1-4H3 |
InChI-Schlüssel |
HXLJBAUOYCMNCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1N=C=S)C(C)C)OC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


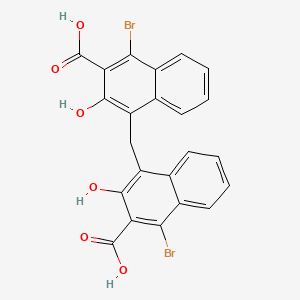
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)
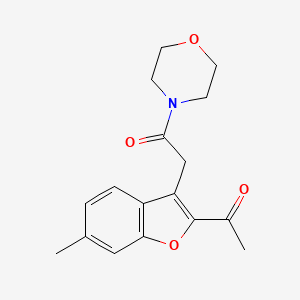

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)

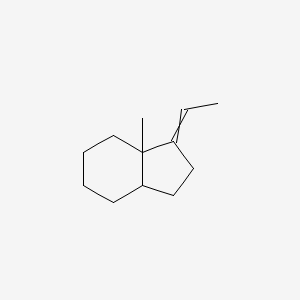
![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
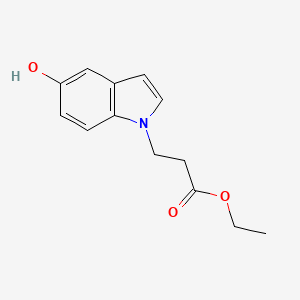

![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
